molecular formula C15H18N2O2S2 B11069326 4-(methylsulfanyl)-N-(2,4,6-trimethylpyridin-3-yl)benzenesulfonamide

4-(methylsulfanyl)-N-(2,4,6-trimethylpyridin-3-yl)benzenesulfonamide

Cat. No.: B11069326
M. Wt: 322.5 g/mol
InChI Key: YYHINIWQJKNMNI-UHFFFAOYSA-N
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Description

4-(METHYLSULFANYL)-N-(2,4,6-TRIMETHYL-3-PYRIDINYL)BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with a methylsulfanyl group and a trimethylpyridinyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHYLSULFANYL)-N-(2,4,6-TRIMETHYL-3-PYRIDINYL)BENZENESULFONAMIDE typically involves the following steps:

    Formation of the Benzenesulfonamide Core: This can be achieved by reacting a suitable benzene derivative with sulfonamide reagents under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or related reagents.

    Attachment of the Trimethylpyridinyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling, using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in transition metal-catalyzed reactions.

    Material Science: As a building block for advanced materials.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the sulfonamide moiety.

    Enzyme Inhibition: Possible inhibitor of specific enzymes.

Medicine

    Drug Development: Exploration as a lead compound for new drug candidates.

Industry

    Chemical Synthesis: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(METHYLSULFANYL)-N-(2,4,6-TRIMETHYL-3-PYRIDINYL)BENZENESULFONAMIDE would depend on its specific application. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets could include dihydropteroate synthase or other enzymes involved in folate synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Trimethoprim: Another antimicrobial agent that targets folate synthesis.

Uniqueness

4-(METHYLSULFANYL)-N-(2,4,6-TRIMETHYL-3-PYRIDINYL)BENZENESULFONAMIDE is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other sulfonamides. The presence of the methylsulfanyl and trimethylpyridinyl groups could enhance its binding affinity to molecular targets or alter its pharmacokinetic profile.

Properties

Molecular Formula

C15H18N2O2S2

Molecular Weight

322.5 g/mol

IUPAC Name

4-methylsulfanyl-N-(2,4,6-trimethylpyridin-3-yl)benzenesulfonamide

InChI

InChI=1S/C15H18N2O2S2/c1-10-9-11(2)16-12(3)15(10)17-21(18,19)14-7-5-13(20-4)6-8-14/h5-9,17H,1-4H3

InChI Key

YYHINIWQJKNMNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1NS(=O)(=O)C2=CC=C(C=C2)SC)C)C

Origin of Product

United States

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